3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a benzotriazinone core, a cyclohexyl group, and a piperazine moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexyl moiety.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Substitution with Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(TRANS-4-{[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE
- 3-[(TRANS-4-{[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Uniqueness
The presence of the fluorophenyl group in 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents .
Properties
Molecular Formula |
C25H28FN5O2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C25H28FN5O2/c26-20-9-11-21(12-10-20)29-13-15-30(16-14-29)24(32)19-7-5-18(6-8-19)17-31-25(33)22-3-1-2-4-23(22)27-28-31/h1-4,9-12,18-19H,5-8,13-17H2 |
InChI Key |
BCGMSFFYXAXQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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